Suspensolide
Overview
Description
Suspensolide is a compound that belongs to the class of fatty acyls, specifically fatty esters and lactones . It is also known as 4,8-Dimethyl-3E,8E-decadien-10-olide . Suspensolide is a new macrolide component of male Caribbean fruit fly (Anastrepha suspensa) volatiles .
Synthesis Analysis
The synthesis of Suspensolide has been explored in various studies. One approach was based on a double methyl alumination of 1,6-heptadiyne . The dialane produced from this stereospecific cis addition of trimethylaluminum was converted to the dialuminate by reaction with n-butyllithium . The latter was coupled with paraformaldehyde to give the symmetrical diol (E,E)-3,7-dimethyl-2,7-nonen-l,9-diol . Selective protection of one allylic hydroxyl of the symmetrical diol allowed conversion of the remaining free hydroxyl to a chloride by Corey’s method (NCSJDMS) . Addition of one carbon to the chloride containing chain was effected by displacement of the allylic chloride by cyanide or the lithium salt of an orthothioester . Hydrolysis of the masked carbonyls thus produced and deprotection of the a-hydroxyl gave (E,E)-4,8-dimethyl-3,8-decadien-l o-ol oic acid . This diunsaturated hydroxyacid was cyclized to suspensolide in 30% yield using the Mitsunobu procedure .Molecular Structure Analysis
The molecular structure of Suspensolide is represented by the formula C12H18O2 . The InChiKey for Suspensolide is RVKDTQISXMBQEU-NSJFVGFPSA-N . The SMILES representation of Suspensolide is C1(CCCC(=CCOC(=O)CC=1)C)C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Suspensolide include a double methyl alumination, conversion to dialuminate, coupling with paraformaldehyde, selective protection of an allylic hydroxyl, conversion of the remaining free hydroxyl to a chloride, addition of one carbon to the chloride containing chain, displacement of the allylic chloride, hydrolysis of the masked carbonyls, deprotection of the a-hydroxyl, and cyclization .Physical And Chemical Properties Analysis
The exact mass of Suspensolide is calculated to be 194.13068 . It has 14 heavy atoms, 1 ring, 0 aromatic rings, 0 rotatable bonds, a Van der Waals molecular volume of 213.46, a topological polar surface area of 28.37, 0 hydrogen bond donors, and 2 hydrogen bond acceptors . Its logP is 3.28 and its molar refractivity is 57.43 .Scientific Research Applications
Pheromone Research in Fruit Flies
Suspensolide, a compound found in nature, has been extensively studied for its role as a component of sex and aggregation pheromones in Caribbean and Mexican fruit flies. Molecular modeling and NMR studies of suspensolide have revealed its major conformers and contributed significantly to understanding pheromone communication in these fruit fly species (Wydra et al., 1992). Additionally, the synthesis of suspensolide has been achieved from geraniol, facilitating the study of its role in pheromone systems (Mori & Nakazono, 1988).
Plant Compounds and Isolation Studies
Research on suspensolide has also extended to the plant kingdom. In a study on Viburnum tinus, suspensolide F was isolated along with other iridoid glucosides. These compounds, including suspensolide, were identified through spectroscopic means, expanding our knowledge of plant biochemistry (Tomassini et al., 1995).
Synthesis and Structure Analysis
The total synthesis and structure of E,E-suspensolide, a new macrolide, has been accomplished, shedding light on the stereochemistries of intermediate isomers and contributing to the field of organic chemistry (Battiste et al., 1988). Moreover, NMR techniques have been utilized to assign the proton and carbon spectra of suspensolide, which is crucial for understanding its chemical properties and potential applications (Baker & Heath, 1993).
Chemical Analysis in Agriculture and Biology
The chemical analysis of pheromones emitted by irradiated Caribbean fruit fly males, including suspensolide, has provided insights into the effects of irradiation on pheromone production, with implications for pest control and agricultural practices (Ponce et al., 1993).
properties
IUPAC Name |
(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDTQISXMBQEU-XNFNPUBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)OCC=C(CCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC(=O)OC/C=C(\CCC1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suspensolide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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